molecular formula C9H12N2O B2606581 1-Methyl-4,5,6,7-tetrahydrocyclohepta[c]pyrazol-8-one CAS No. 1962144-26-8

1-Methyl-4,5,6,7-tetrahydrocyclohepta[c]pyrazol-8-one

Cat. No.: B2606581
CAS No.: 1962144-26-8
M. Wt: 164.208
InChI Key: ZQLQGMQMDNJGLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4,5,6,7-tetrahydrocyclohepta[c]pyrazol-8-one is a heterocyclic compound with a unique structure that combines a pyrazole ring with a cycloheptane ring

Preparation Methods

The synthesis of 1-Methyl-4,5,6,7-tetrahydrocyclohepta[c]pyrazol-8-one can be achieved through several synthetic routes. One common method involves the condensation of aromatic aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate. This reaction typically occurs under mild conditions, such as neutral pH and ambient temperature, and can be catalyzed by environmentally friendly catalysts like baker’s yeast . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Methyl-4,5,6,7-tetrahydrocyclohepta[c]pyrazol-8-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reaction conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

1-Methyl-4,5,6,7-tetrahydrocyclohepta[c]pyrazol-8-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methyl-4,5,6,7-tetrahydrocyclohepta[c]pyrazol-8-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

1-Methyl-4,5,6,7-tetrahydrocyclohepta[c]pyrazol-8-one can be compared with other similar compounds, such as:

    Pyrazole derivatives: These compounds share the pyrazole ring structure but differ in their substituents and overall structure.

    Cycloheptane derivatives: These compounds have a cycloheptane ring but may lack the pyrazole ring.

The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties not found in simpler pyrazole or cycloheptane derivatives .

Properties

IUPAC Name

1-methyl-4,5,6,7-tetrahydrocyclohepta[c]pyrazol-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-11-9-7(6-10-11)4-2-3-5-8(9)12/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLQGMQMDNJGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCCC2=O)C=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.